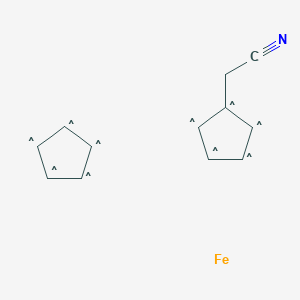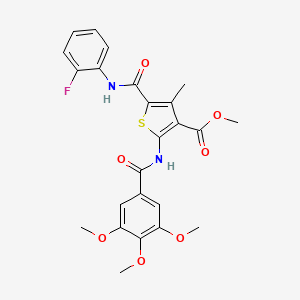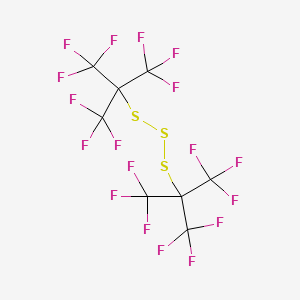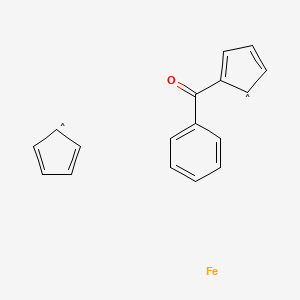
Iron dodecacarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Iron dodecacarbonyl can be synthesized through several methods. One common method involves the thermolysis of iron pentacarbonyl (Fe(CO)₅), which produces this compound and carbon monoxide . Another method involves the reaction of iron pentacarbonyl with a base, followed by oxidation with an acid . Industrial production methods often utilize these synthetic routes, ensuring the compound is produced in a controlled environment to maintain its stability and purity .
Chemical Reactions Analysis
Iron dodecacarbonyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a more reactive source of iron(0) compared to iron pentacarbonyl . Common reagents used in these reactions include bases, acids, and other ligands that can replace the carbonyl groups . Major products formed from these reactions include different iron carbonyl complexes and clusters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Iron dodecacarbonyl has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of iron-containing nanoparticles, which have applications in waste remediation, data storage, and magnetic resonance imaging . In biology and medicine, iron nanoparticles derived from this compound are explored for their potential as MRI contrast agents and in bioseparation processes . In industry, this compound is used in the production of various iron-based materials and catalysts .
Mechanism of Action
The mechanism of action of iron dodecacarbonyl involves the coordination of its carbonyl ligands to the iron atoms, which stabilizes the iron cluster and allows it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific ligands and conditions used, but generally, the compound acts as a source of iron(0) and can facilitate the formation of new iron-carbon bonds .
Comparison with Similar Compounds
Iron dodecacarbonyl can be compared to other iron carbonyl compounds such as iron pentacarbonyl (Fe(CO)₅) and diiron nonacarbonyl (Fe₂(CO)₉). Unlike iron pentacarbonyl, which is highly toxic and volatile, this compound is a solid and less volatile, making it easier to handle . Diiron nonacarbonyl, on the other hand, has a different structure and reactivity profile compared to this compound . The unique triangular structure of this compound and its reactivity make it a valuable compound in various applications .
Properties
Molecular Formula |
C12H2Fe3O12 |
|---|---|
Molecular Weight |
505.67 g/mol |
IUPAC Name |
carbon monoxide;iron;iron(2+);methanone |
InChI |
InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
InChI Key |
QKQDOULBEQSQOZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


